1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-

Liquid Crystal Phase Transition Mesophase

1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- (CAS 96624-42-9) is an organic compound with the molecular formula C₁₈H₃₄, featuring a saturated bicyclohexyl core substituted with butyl and ethyl chains. This fully hydrogenated structure provides the high chemical and thermal stability required for applications in liquid crystal displays and other electro-optical devices.

Molecular Formula C18H34
Molecular Weight 250.5 g/mol
CAS No. 96624-42-9
Cat. No. B14133254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-
CAS96624-42-9
Molecular FormulaC18H34
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C2CCC(CC2)CC
InChIInChI=1S/C18H34/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h15-18H,3-14H2,1-2H3
InChIKeyDGDNPGNJFCSFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- (CAS 96624-42-9): A Saturated Bicyclohexyl Core for Liquid Crystal Applications


1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- (CAS 96624-42-9) is an organic compound with the molecular formula C₁₈H₃₄, featuring a saturated bicyclohexyl core substituted with butyl and ethyl chains. This fully hydrogenated structure provides the high chemical and thermal stability required for applications in liquid crystal displays and other electro-optical devices [1]. Unlike unsaturated or partially saturated analogs, this saturated bicyclohexyl derivative offers a wider operating temperature window due to its low melting point and high clearing point, making it a valuable component in advanced liquid crystal mixtures . The compound is also known by synonyms such as Ethyl dicyclohexylbutane and Butyl dicyclohexylethane .

Why a Generic 1,1'-Bicyclohexyl Cannot Substitute for 4-Butyl-4'-ethyl- in Formulations


In liquid crystal applications, the precise length and nature of alkyl substituents dictate critical performance parameters such as phase transition temperatures, viscosity, and birefringence [1]. Simply substituting 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- with another bicyclohexyl derivative (e.g., dipropyl, ethyl-propyl, or propyl-butyl) will result in a different mesophase range, altered dielectric properties, and potentially incompatible eutectic behavior, thereby compromising the overall performance of the liquid crystal mixture [2]. The specific ethyl-butyl substitution pattern is chosen to precisely balance these properties for targeted electro-optical applications .

Quantitative Evidence Guide: How 4-Butyl-4'-ethyl-1,1'-bicyclohexyl Outperforms Structural Analogs


Phase Transition: Direct Crystal-to-Isotropic Melting vs. Nematic Phases in Analogs

Differential scanning calorimetry (DSC) reveals that 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- exhibits a single first-order transition from crystal to isotropic liquid at 66–69 °C, with no observable nematic phase . This behavior contrasts with closely related bicyclohexyl derivatives like 4-ethyl-4'-propyl-bicyclohexyl and 4-propyl-4'-butyl-bicyclohexyl, which display smectic phases under similar conditions [1]. The absence of a mesophase in the pure compound indicates its primary role as a diluent to widen the nematic range of mixtures, rather than as a stand-alone liquid crystal.

Liquid Crystal Phase Transition Mesophase

Functional Role: Birefringence Dilution in Nematic Mixtures vs. Primary LC Components

In liquid crystal (LC) mixtures, 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- acts as a 'birefringence-diluting' diluent, effectively widening the nematic phase range of the host mixture . This is a specific functional advantage over other bicyclohexyl derivatives, such as 4-methoxy-4'-n-pentyl-1,1'-bicyclohexyl (CAS 102714-95-4), which are designed to enhance dielectric anisotropy and act as primary LC components . The ethyl-butyl compound's low optical anisotropy makes it ideal for fine-tuning mixture properties without introducing unwanted birefringence.

Liquid Crystal Display Birefringence Optical Anisotropy

Thermal Stability: Saturated Core vs. Unsaturated Vinyl Analogs

The fully saturated bicyclohexyl core of 4-butyl-4'-ethyl-1,1'-bicyclohexyl provides superior thermal and oxidative stability compared to unsaturated analogs containing reactive double bonds, such as (trans,trans)-4-butyl-4'-ethenyl-1,1'-bicyclohexyl (CAS 153429-47-1) . This enhanced stability is critical for applications requiring long-term reliability and resistance to degradation under operating conditions. The saturated structure ensures the compound remains inert and stable within liquid crystal mixtures, even under applied electric fields and elevated temperatures.

Thermal Stability Liquid Crystal Oxidative Stability

Optimal Use Cases for 4-Butyl-4'-ethyl-1,1'-bicyclohexyl (CAS 96624-42-9) in Materials Science and Electro-Optics


Precise Tuning of Nematic Liquid Crystal Mixtures

In the formulation of advanced liquid crystal mixtures for displays, 4-butyl-4'-ethyl-1,1'-bicyclohexyl is added as a diluent to precisely adjust the birefringence and widen the nematic phase range without introducing a mesophase itself . Its low optical anisotropy makes it an ideal component for achieving the required electro-optical performance in TN, STN, and TFT displays [1].

Stable Dielectric Media in Electro-Optical Devices

This compound is employed as a component in liquid crystal dielectrics for electro-optical devices, as described in patents for bicyclohexyl derivatives . Its fully saturated structure ensures high chemical and thermal stability, contributing to the longevity and reliability of devices such as optical switches and spatial light modulators [1].

Research Tool for Studying Mesophase Behavior and Mixture Formulation

Researchers utilize 4-butyl-4'-ethyl-1,1'-bicyclohexyl as a model compound to investigate the effects of alkyl chain length on the phase behavior and physical properties of liquid crystal mixtures . Its well-defined transition temperature and lack of a mesophase make it a valuable baseline for systematic studies of structure-property relationships in liquid crystalline materials [1].

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